molecular formula C10H12N2O2 B1517619 4-(3-Aminophenyl)morpholin-3-one CAS No. 1082495-22-4

4-(3-Aminophenyl)morpholin-3-one

Cat. No.: B1517619
CAS No.: 1082495-22-4
M. Wt: 192.21 g/mol
InChI Key: IABQKUMPNMOSKF-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)morpholin-3-one is a chemical compound characterized by its unique molecular structure, which includes a morpholine ring and an amino group attached to a phenyl ring

Biochemical Analysis

Biochemical Properties

4-(3-Aminophenyl)morpholin-3-one plays a significant role in biochemical reactions, particularly in the inhibition of protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. This compound interacts with various enzymes and proteins, including protein kinases, by binding to their active sites and inhibiting their activity. This inhibition can disrupt signaling pathways that are crucial for cell growth and proliferation, making this compound a potential candidate for cancer therapy .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting protein kinases, which are key regulators of cell signaling pathways. This inhibition can lead to changes in gene expression and cellular metabolism. For instance, the compound can induce apoptosis (programmed cell death) in cancer cells by disrupting the signaling pathways that promote cell survival and proliferation. Additionally, this compound can affect cell cycle progression, leading to cell cycle arrest at specific phases .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active sites of protein kinases, thereby inhibiting their activity. This binding interaction prevents the phosphorylation of target proteins, which is essential for the activation of various signaling pathways. The inhibition of protein kinases by this compound can lead to changes in gene expression, as the phosphorylation state of transcription factors and other regulatory proteins is altered. This compound may also interact with other biomolecules, such as receptors and transporters, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained inhibition of protein kinases, which may have lasting effects on cell signaling pathways and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal inhibitory activity, while higher doses can lead to significant inhibition of protein kinases and other target enzymes. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable biological effect. At very high doses, this compound may exhibit toxic or adverse effects, including damage to normal cells and tissues .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation, where it is converted into different metabolites by enzymatic reactions. These metabolic pathways can influence the compound’s bioavailability, activity, and toxicity. Additionally, this compound may affect metabolic flux and metabolite levels, further impacting cellular functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The compound may be actively transported into cells by membrane transporters or passively diffuse across cell membranes. Once inside the cell, this compound can bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Alternatively, this compound may accumulate in the cytoplasm, where it can inhibit cytoplasmic protein kinases and other enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Aminophenyl)morpholin-3-one typically involves the reaction of 3-aminophenol with morpholine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced reactors, precise temperature control, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Aminophenyl)morpholin-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of amines or other reduced derivatives.

  • Substitution: Introduction of alkyl or aryl groups at specific positions on the molecule.

Scientific Research Applications

4-(3-Aminophenyl)morpholin-3-one has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 4-(4-aminophenyl)morpholin-3-one

  • 3-(4-aminophenyl)morpholin-3-one

  • 2-(4-aminophenyl)morpholin-3-one

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Properties

IUPAC Name

4-(3-aminophenyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-8-2-1-3-9(6-8)12-4-5-14-7-10(12)13/h1-3,6H,4-5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABQKUMPNMOSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651808
Record name 4-(3-Aminophenyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082495-22-4
Record name 4-(3-Aminophenyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-aminophenyl)morpholin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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